molecular formula C8H9NO3 B2693482 2-(3-Hydroxyphenoxy)acetamide CAS No. 1152538-30-1

2-(3-Hydroxyphenoxy)acetamide

Cat. No.: B2693482
CAS No.: 1152538-30-1
M. Wt: 167.164
InChI Key: IEOUNZNZDHSLMN-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)acetamide is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety

Preparation Methods

The synthesis of 2-(3-Hydroxyphenoxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyphenol with chloroacetamide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-hydroxyphenol in a suitable solvent such as ethanol.
  • Add chloroacetamide to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
  • Stir the reaction mixture at an elevated temperature until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Hydroxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Hydroxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-(3-Hydroxyphenoxy)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.

Properties

IUPAC Name

2-(3-hydroxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4,10H,5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUNZNZDHSLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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